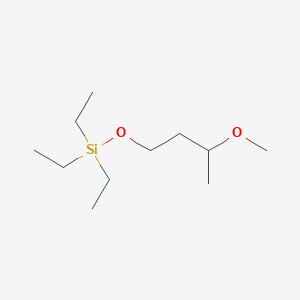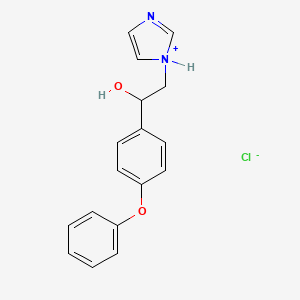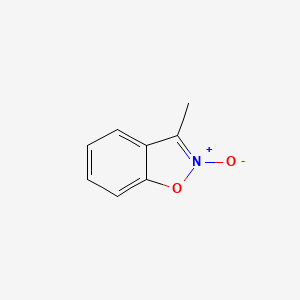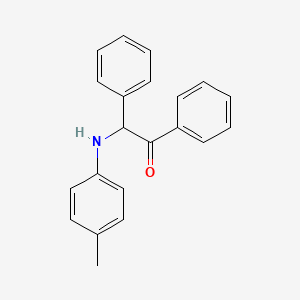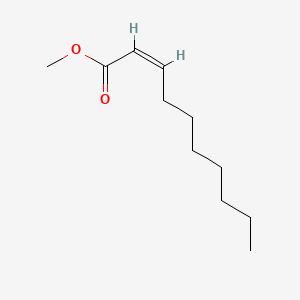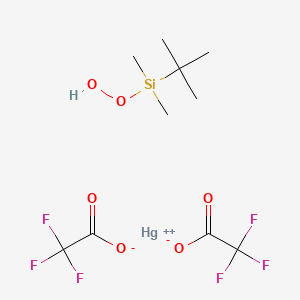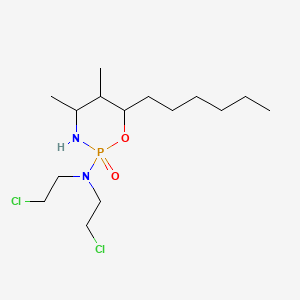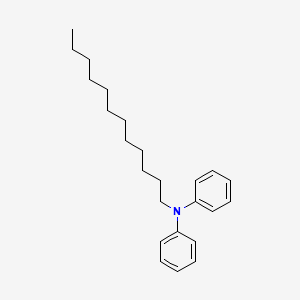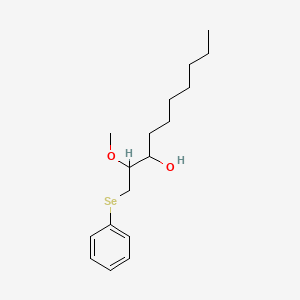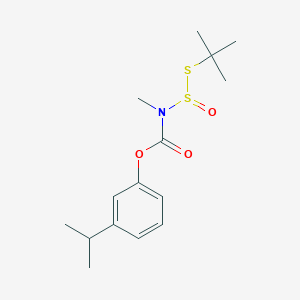
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methyl group, and a t-butylthiosulfinyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate typically involves the reaction of 2-isopropylphenol with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butylthiosulfinyl group is introduced through a subsequent reaction with t-butylthiosulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
化学反应分析
Types of Reactions
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiosulfinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
科学研究应用
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiosulfinyl group may also interact with thiol groups in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
t-Butyl carbamate: A simpler carbamate used as a protecting group.
Benzyl carbamate: Another carbamate with a benzyl group, used in organic synthesis.
Fluorenylmethoxy carbamate: Used in peptide synthesis as a protecting group.
Uniqueness
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the thiosulfinyl group adds additional chemical versatility compared to simpler carbamates.
属性
CAS 编号 |
77267-62-0 |
|---|---|
分子式 |
C15H23NO3S2 |
分子量 |
329.5 g/mol |
IUPAC 名称 |
(3-propan-2-ylphenyl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3S2/c1-11(2)12-8-7-9-13(10-12)19-14(17)16(6)21(18)20-15(3,4)5/h7-11H,1-6H3 |
InChI 键 |
CJDJXAMFMCVDIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
